methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate
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Overview
Description
Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of a bromine atom at the 4th position, an amino group at the 2nd position, and a carboxylate ester group at the 6th position on the benzodiazole ring
Mechanism of Action
Mode of Action
It’s worth noting that benzimidazole derivatives, to which this compound belongs, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting potential cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate typically involves the bromination of a precursor benzodiazole compound followed by esterification. One common method involves the reaction of 2-amino-1H-1,3-benzodiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4th position. This is followed by the esterification of the carboxylic acid group at the 6th position using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted benzodiazoles
- Nitro derivatives
- Primary amines
- Carboxylic acids
Scientific Research Applications
Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- Methyl 2-amino-1H-1,3-benzodiazole-6-carboxylate
- Methyl 2-amino-4-chloro-1H-1,3-benzodiazole-6-carboxylate
- Methyl 2-amino-4-fluoro-1H-1,3-benzodiazole-6-carboxylate
Comparison: Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug discovery and material science.
Properties
IUPAC Name |
methyl 2-amino-7-bromo-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBIUEOVEIAALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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